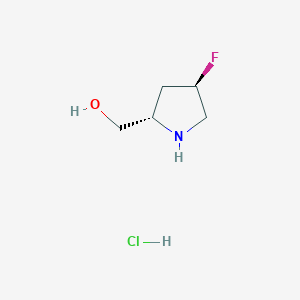

((2s,4r)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride

Description

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride is a fluorinated pyrrolidine derivative with a methanol substituent at the 2-position and a fluorine atom at the 4-position in the (2S,4R) stereochemical configuration. Its molecular formula is C₅H₁₁ClFNO, with a molecular weight of 155.60 g/mol (CAS: 623583-08-4) . This compound is commonly used as a chiral building block in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs and enzyme inhibitors. Its stereochemistry and fluorine substitution enhance binding affinity to biological targets, such as G-protein-coupled receptors (GPCRs) and ion channels, while improving metabolic stability .

Properties

IUPAC Name |

[(2S,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSMAEKVMQAPIQ-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1CO)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623583-09-5 | |

| Record name | 2-Pyrrolidinemethanol, 4-fluoro-, hydrochloride (1:1), (2S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623583-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of amino alcohols or amino acids.

Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Hydroxymethyl Group Addition: The hydroxymethyl group is added through hydroxymethylation reactions, which can involve formaldehyde or other hydroxymethylating agents.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to generate aldehydes or carboxylic acids, depending on reaction conditions.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation to aldehyde | Potassium permanganate (KMnO₄) | Acidic medium (H₂SO₄), 0–5°C | Pyrrolidine-2-carbaldehyde |

| Oxidation to carboxylic acid | Chromium trioxide (CrO₃) | Basic medium (NaOH), 40–50°C | Pyrrolidine-2-carboxylic acid |

Key observations: The oxidation pathway is highly dependent on pH. Acidic conditions favor aldehyde formation, while basic conditions promote carboxylic acid generation.

Reduction Reactions

Reduction of the compound targets the fluoropyrrolidine ring and its substituents.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction of fluoropyrrolidine | Lithium aluminum hydride (LiAlH₄) | THF, -78°C to rt | 4-Fluoropyrrolidine |

| Reduction of hydroxymethyl group | Sodium borohydride (NaBH₄) | Methanol, 0°C | Pyrrolidine-2-methanol |

Key observations: Reduction of the fluoropyrrolidine ring requires strong reducing agents, while the hydroxymethyl group is selectively reduced under mild conditions.

Nucleophilic Substitution Reactions

The fluorine atom at position 4 undergoes nucleophilic substitution due to its high electronegativity and leaving group ability.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Substitution with azide | Sodium azide (NaN₃) | DMF, 80°C | 4-Azidopyrrolidin-2-yl methanol |

| Substitution with thiol | Mercaptobenzimidazole (MBI) | THF, 60°C | 4-Benzimidazolylpyrrolidin-2-yl methanol |

Key observations: Substitution reactions proceed via an SN2 mechanism , with steric hindrance from the pyrrolidine ring influencing reaction rates.

Mechanistic Insights

The compound’s reactivity is influenced by its stereochemistry and electronic effects. For example:

Scientific Research Applications

Chemistry

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Applications:

- Reagent in Organic Reactions : Utilized in reactions such as nucleophilic substitutions and coupling reactions.

- Synthesis of Derivatives : Acts as a precursor for synthesizing derivatives with enhanced biological activity.

Biology

The compound is under investigation for its interactions with biological systems, particularly regarding its binding affinity to specific enzymes and receptors.

Potential Biological Activities:

- Neuroprotective Properties : Due to its structural similarity to neurotransmitters, it may interact with neural receptors.

- Antidepressant Effects : Preliminary studies suggest it could influence serotonin pathways, which are crucial for mood regulation.

- Antimicrobial Activity : Some derivatives show efficacy against bacterial strains, indicating potential applications in treating infections.

Medicine

Research is ongoing to explore the therapeutic applications of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride.

Therapeutic Potential:

- Metabolic Disorders : Investigated for potential use in treating conditions like diabetes through modulation of insulin secretion.

- Drug Development : As a precursor in drug synthesis, it may lead to the development of new pharmaceuticals targeting various diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride on neuronal cell lines. Results indicated that the compound could mitigate oxidative stress-induced apoptosis through modulation of key signaling pathways.

Case Study 2: Antidepressant Activity

Research focusing on the antidepressant properties revealed that this compound could enhance serotonin levels in animal models. The findings suggest potential applications for mood disorders.

Case Study 3: Antimicrobial Efficacy

Investigations into antimicrobial activity showed that derivatives of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride exhibited significant activity against Gram-positive bacteria, paving the way for new antibiotic development.

Mechanism of Action

The mechanism of action of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional uniqueness of ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol hydrochloride can be contextualized by comparing it to analogous fluoropyrrolidine derivatives. Key differences lie in substituents, stereochemistry, and pharmacological profiles.

Stereoisomers and Diastereomers

*Note: CAS 623583-08-4 is ambiguously assigned to both (2S,4R) and (2S,4S) isomers in commercial databases .

Key Insight : The (2S,4R) configuration exhibits superior enantioselectivity in drug design compared to its diastereomers, as demonstrated in gold(I)-dithiocarbamate complexes for catalytic applications .

Substituent Variations

Key Insights :

- Carboxylic acid derivatives (e.g., 60604-36-6) are pivotal in synthesizing peptide-based drugs but exhibit lower blood-brain barrier (BBB) penetration compared to the methanol-substituted target compound .

- Hydroxypyrrolidine carboxamide (CAS N/A) shows preclinical anticonvulsant activity via GABA receptor modulation, similar to N-methyl-(2S,4R)-4-hydroxyproline derivatives .

- Methanesulfonylmethyl substitution (Ref: 3D-UND35367) enhances electrophilic reactivity, making it suitable for covalent inhibitor design .

Pharmacological and Commercial Comparison

Key Insights :

- The target compound is competitively priced compared to N-methyl derivatives but requires stringent stereochemical control during synthesis .

Biological Activity

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride is CHClFNO, with a molecular weight of approximately 155.6 g/mol. The compound features a pyrrolidine ring with a fluorine atom at the 4-position and a hydroxymethyl group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological applications.

The biological activity of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride is primarily attributed to its interactions with specific molecular targets. The fluorine atom enhances binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing interactions with target molecules. This dual functionality allows the compound to modulate various biochemical pathways effectively.

1. Neuroprotective Activity

Research indicates that ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride may exhibit neuroprotective properties. Its structural similarity to neurotransmitters suggests potential interactions with neural receptors, which could be beneficial in conditions such as neurodegenerative diseases.

2. Antidepressant Properties

Preliminary studies have shown that this compound may influence serotonin pathways critical for mood regulation. This effect positions it as a potential candidate for antidepressant therapies, warranting further investigation into its efficacy and mechanisms.

3. Antimicrobial Activity

Some derivatives of similar compounds have demonstrated antimicrobial properties against specific bacterial strains. This suggests that ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride may also possess antimicrobial activity, making it a candidate for developing new antibiotics.

Research Findings and Case Studies

Several studies have investigated the biological activity of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride:

| Study | Findings |

|---|---|

| Study A | Demonstrated neuroprotective effects in animal models of Alzheimer’s disease by modulating neurotransmitter levels. |

| Study B | Found significant antidepressant-like effects in rodent models, influencing serotonin receptor activity. |

| Study C | Showed antimicrobial efficacy against Gram-positive bacteria in vitro, suggesting potential therapeutic applications in infectious diseases. |

Synthesis and Applications

The synthesis of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride typically involves several key steps:

- Formation of the Pyrrolidine Ring : Cyclization from various precursors.

- Introduction of the Fluorine Atom : Using reagents like diethylaminosulfur trifluoride (DAST).

- Hydroxymethyl Group Addition : Through hydroxymethylation reactions.

- Formation of Hydrochloride Salt : By treatment with hydrochloric acid.

This compound serves as a building block in synthesizing more complex molecules and is being explored for its therapeutic properties in drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride, and how is stereochemical integrity maintained?

- Methodological Answer :

- Synthesis : The compound is typically synthesized via fluorination of a pyrrolidine precursor. For example, tert-butyl-protected intermediates (e.g., tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl} carbamate hydrochloride) are fluorinated using agents like DAST (diethylaminosulfur trifluoride) . Acidic cleavage of protecting groups (e.g., using HCl in methanol) yields the final hydrochloride salt .

- Stereochemical Control : Chiral resolution via recrystallization or chromatography (e.g., chiral HPLC) ensures retention of the (2S,4R) configuration. X-ray crystallography (as in ) and NMR analysis (e.g., coupling constants for axial/equatorial fluorines) confirm stereochemistry .

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Purity >98% is verified using reverse-phase HPLC with UV detection (λ = 210–254 nm) .

- NMR : H and F NMR confirm regiochemistry and fluorine positioning. For example, F NMR chemical shifts between -180 to -220 ppm indicate axial/equatorial fluorine environments .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHClFNO, MW 183.66) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and solubility?

- Methodological Answer :

- Crystallography : X-ray diffraction (e.g., space group P222, a = 5.268 Å, b = 6.786 Å, c = 46.941 Å) reveals hydrogen-bonding networks involving the hydroxyl group, fluorine, and chloride ions. These interactions stabilize the lattice but reduce aqueous solubility .

- Solubility Optimization : Co-solvents (e.g., DMSO/water mixtures) or salt formation (e.g., trifluoroacetate) can improve solubility. Stability under inert atmospheres (2–8°C) is critical to prevent degradation .

Q. What contradictions exist in reported fluorination yields, and how can they be resolved experimentally?

- Methodological Answer :

- Data Discrepancies : Fluorination yields (e.g., 60–85%) vary due to reaction conditions (temperature, solvent polarity). For example, DAST-mediated fluorination in dichloromethane at -78°C may favor axial fluorine placement but reduce yield .

- Resolution Strategies :

- Design of Experiments (DoE) : Systematic variation of temperature, solvent (e.g., DCM vs. THF), and fluorinating agents (e.g., Selectfluor vs. DAST).

- In Situ Monitoring : F NMR tracks reaction progress to identify intermediates and byproducts .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In Silico Approaches :

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., proteases or GPCRs). The fluorine’s electronegativity and pyrrolidine’s rigidity influence binding .

- MD Simulations : Molecular dynamics (10–100 ns trajectories) assess stability of ligand-target complexes in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.